2-(Hydroxymethyl)-6-methylpyridin-3-ol

Catalog No.
S1548600
CAS No.
42097-42-7
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-6-methylpyridin-3-ol

CAS Number

42097-42-7

Product Name

2-(Hydroxymethyl)-6-methylpyridin-3-ol

IUPAC Name

2-(hydroxymethyl)-6-methylpyridin-3-ol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3

InChI Key

PAGTXDLKXRBHFL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)CO

Solubility

20.9 [ug/mL]

Canonical SMILES

CC1=NC(=C(C=C1)O)CO

Electrocatalytic Oxidation of 5-Hydroxymethylfurfural

Field: This application falls under the field of Electrocatalysis and Biomass Utilization.

Application Summary: The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention. This process is seen as an efficient solution to mitigate the fossil energy crisis .

Method of Application: The method involves the use of heterogeneous electrocatalysts for the oxidation of HMFOR to FDCA. The reaction conditions are mild, and the reaction is rapid with high conversion .

Results or Outcomes: The process results in the synthesis of FDCA, a valuable compound from biomass resources. The review summarizes the reaction pathway, mechanism, and the catalytic performance of various heterogeneous electrocatalysts .

Synthesis of 2-Hydroxymethyl Derivatives of Phenols

Field: This application is in the field of Organic Chemistry and Synthetic Chemistry.

Application Summary: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .

Method of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

Results or Outcomes: The method provides an efficient way to synthesize 2-hydroxymethylphenols in good yield. These compounds are of interest as borate complexants and potentially useful intermediates .

Furan Platform Chemicals

Field: This application is in the field of Green Chemistry and Biomass Utilization.

Application Summary: They can be economically synthesized from biomass via FPCs .

Method of Application: The synthesis involves the transformation of biomass into FPCs. The process requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Results or Outcomes: The main outcome is the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Hydrogenation Products of Biomass-Derived Hydroxymethylfurfural

Field: This application is in the field of Biomass Utilization and Biofuels Production.

Application Summary: Hydroxymethylfurfural (HMF) is one of the platform molecules obtained from biomass. HMF transformation in the reductive atmosphere allows obtaining numerous value-added molecules with applications in several recently emerged sectors, e.g., biofuels and biopolymers .

Method of Application: The method involves the transformation of HMF in a reductive atmosphere .

Results or Outcomes: The process results in the production of value-added molecules with applications in several sectors, including biofuels and biopolymers .

Resistance in Saccharomyces cerevisiae

Field: This application is in the field of Microbiology and Biofuels Production.

Application Summary: 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are formed from dehydration of pentose and hexose, respectively, during decomposition of lignocellulosic biomass polymers. These compounds inhibit microbial growth and interfere with subsequent fermentation for production of renewable fuels .

Method of Application: The method involves the development of tolerant strains of Saccharomyces cerevisiae to overcome the toxicity of these compounds .

Results or Outcomes: The process results in the production of renewable fuels and chemicals from biomass. Understanding mechanisms of yeast tolerance aids development of tolerant strains as the most economic means to overcome the toxicity .

Biobased Surfactants

Field: This application is in the field of Green Chemistry and Surfactant Production.

Application Summary: Hydroxymethylfurfural (HMF) and furfural are used as industrial raw materials for fine chemical industries, including the production of surfactants .

Method of Application: The method involves the use of HMF and furfural as raw materials in the synthesis of surfactants .

Results or Outcomes: The process results in the production of surfactants, compounds that accumulate at the interface between different media in order to decrease the surface tension .

Molecular Structure Analysis

6-(hydroxymethyl)-2-methylpyridin-3-ol belongs to the class of heterocyclic aromatic compounds called pyridinols. It possesses a six-membered pyridine ring containing a nitrogen atom and an oxygen atom (hydroxyl group) at positions 3 and 6, respectively. A methyl group (CH3) is attached at position 2 of the pyridine ring, and a methylene group (CH2OH) is linked to the oxygen atom at position 6.


Chemical Reactions Analysis

  • Nucleophilic substitution: The hydroxyl group might participate in nucleophilic substitution reactions with appropriate electrophiles.
  • Oxidation: The alcohol group could be oxidized to a carbonyl group (aldehyde or ketone) under specific conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be moderate, possibly in the range of 50-150°C. (reference point: pyridine melts at 115°C).
  • Boiling point: Likely high due to the presence of the hydroxyl group, potentially above 200°C. (reference point: pyridine boils at 115°C).
  • Solubility: Might be soluble in polar solvents like water, ethanol, and methanol due to the presence of the hydroxyl group. Solubility in non-polar solvents like hexane is likely to be low.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42097-42-7

Wikipedia

2-(hydroxymethyl)-6-methylpyridin-3-ol

Dates

Modify: 2023-08-15

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